molecular formula C19H30N2 B10880641 1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane

1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane

Cat. No.: B10880641
M. Wt: 286.5 g/mol
InChI Key: DBWWZNRCFBQBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring and a 3-methylbenzyl substituent.

Preparation Methods

The synthesis of 1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE typically involves the ring expansion of smaller cyclic compounds. One common method is the cyclization of 1-(3-methylbenzyl)piperidine with appropriate reagents under controlled conditions. The reaction can be carried out using thermal, photochemical, or microwave irradiation techniques to achieve the desired ring expansion .

Industrial production methods often involve multicomponent reactions (MCRs) and one-pot synthesis procedures. These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .

Chemical Reactions Analysis

1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE can be compared with other similar compounds, such as:

    Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

    Azepinone: A derivative of azepine with a carbonyl group.

    Benzazepine: A fused ring system containing both benzene and azepine rings.

    Dibenzazepinone: A compound with two benzene rings fused to an azepine ring with a carbonyl group.

    Thiazipine: A seven-membered heterocyclic compound containing both sulfur and nitrogen atoms.

The uniqueness of 1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE lies in its specific structural arrangement and the presence of the 3-methylbenzyl substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-[1-[(3-methylphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C19H30N2/c1-17-7-6-8-18(15-17)16-20-13-9-19(10-14-20)21-11-4-2-3-5-12-21/h6-8,15,19H,2-5,9-14,16H2,1H3

InChI Key

DBWWZNRCFBQBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.